molecular formula C17H36Cl2N2O2 B5120280 1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride

1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride

Cat. No.: B5120280
M. Wt: 371.4 g/mol
InChI Key: PMKRNYSUEOOLPJ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.

    Formation of the propanol moiety: This involves the reaction of the intermediate with epoxides or halohydrins under acidic or basic conditions.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol
  • 1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;monohydrochloride

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dihydrochloride form may enhance its solubility and stability, making it more suitable for certain applications compared to its monohydrochloride or free base forms.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O2.2ClH/c1-14-9-16(11-17(2,3)10-14)21-13-15(20)12-19-7-5-18(4)6-8-19;;/h14-16,20H,5-13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRNYSUEOOLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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